molecular formula C13H11ClFNO B1529452 5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine CAS No. 1484859-68-8

5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine

Cat. No.: B1529452
CAS No.: 1484859-68-8
M. Wt: 251.68 g/mol
InChI Key: VJYFYEQAJDSJPV-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine is an organic compound characterized by a pyridine ring substituted with a chloromethyl group at the 5-position and a fluorophenylmethoxy group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde and 5-chloromethylpyridine.

  • Reaction Steps:

  • Conditions: The reaction is usually carried out under anhydrous conditions, using a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods:

  • Scale-Up: The synthesis is scaled up using industrial reactors, ensuring precise control of temperature and pressure.

  • Purification: The product is purified through recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The pyridine ring can undergo reduction to form a pyridine derivative.

  • Substitution: The fluorophenylmethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are used.

  • Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: 5-(chloromethyl)pyridine-2-carboxylic acid.

  • Reduction Products: 5-(chloromethyl)pyridine-2-methyl.

  • Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

  • 5-(Chloromethyl)pyridine: Lacks the fluorophenylmethoxy group.

  • 2-[(2-fluorophenyl)methoxy]pyridine: Lacks the chloromethyl group.

  • 5-(Chloromethyl)-2-methoxypyridine: Similar structure but with a methoxy group instead of fluorophenylmethoxy.

Uniqueness: The presence of both the chloromethyl and fluorophenylmethoxy groups on the pyridine ring makes this compound unique, providing distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of 5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

5-(chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c14-7-10-5-6-13(16-8-10)17-9-11-3-1-2-4-12(11)15/h1-6,8H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYFYEQAJDSJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=NC=C(C=C2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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